N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide
Overview
Description
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide: is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminobenzophenone with acetic anhydride to form N-(2-acetylphenyl)benzamide. This intermediate is then subjected to a series of reactions, including sulfonation and methoxylation, to introduce the sulfonamide and methoxy groups, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline core, potentially enhancing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory mediators or other bioactive molecules. Additionally, it may bind to receptors on the surface of cells, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
N-(2-acetylphenyl)benzamide: A structurally related compound with similar biological activities.
8-methoxyquinoline: A simpler quinoline derivative that shares some chemical properties with the target compound.
Sulfonamide derivatives: A broad class of compounds with diverse biological activities, including antibacterial and anti-inflammatory effects.
Uniqueness: N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its solubility and bioavailability, while the methoxy group may contribute to its stability and reactivity. This combination of features makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12(21)13-6-3-4-8-15(13)20-25(22,23)17-10-9-16(24-2)18-14(17)7-5-11-19-18/h3-11,20H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDVJMLNARNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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